2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
Description
2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11ClN2O/c1-7(2,3)6-10-9-5(4-8)11-6/h4H2,1-3H3
. The canonical SMILES structure is CC(C)(C)C1=NC=C(O1)CCl
.
Physical and Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 173.64 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 173.0607417 g/mol, a monoisotopic mass of 173.0607417 g/mol, a topological polar surface area of 26 Ų, a heavy atom count of 11, a formal charge of 0, and a complexity of 133 .
Properties
IUPAC Name |
2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,3)6-10-9-5(4-8)11-6/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIITUCORMJJTAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40016-06-6 | |
Record name | 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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